molecular formula C18H19N3O6S B3679357 N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B3679357
M. Wt: 405.4 g/mol
InChI Key: KQGQZEOBVDITSG-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Nitration: Introduction of the nitro group into the benzene ring.

    Ethoxylation: Addition of the ethoxy group.

    Carbamothioylation: Incorporation of the carbamothioyl group.

Each step requires specific reagents and conditions. For example, nitration might involve the use of nitric acid and sulfuric acid under controlled temperatures, while ethoxylation could be achieved using ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide
  • N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide
  • N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide

Uniqueness

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both ethoxy and nitro groups, along with the carbamothioyl moiety, makes it particularly versatile for various chemical reactions and applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-4-27-15-8-5-11(9-14(15)21(23)24)17(22)20-18(28)19-13-7-6-12(25-2)10-16(13)26-3/h5-10H,4H2,1-3H3,(H2,19,20,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGQZEOBVDITSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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